Cas no 59-53-0 (2-acetamido-3-methyl-3-sulfanyl-butanoic acid)
59-53-0 structure
Product Name:2-acetamido-3-methyl-3-sulfanyl-butanoic acid
CAS No:59-53-0
MF:C7H13NO3S
MW:191.248020887375
MDL:MFCD00004855
CID:371973
PubChem ID:27372
Update Time:2025-04-19
2-acetamido-3-methyl-3-sulfanyl-butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Valine,N-acetyl-3-mercapto-
- ACETYL-DL-PENICILLAMINE, N-(RG)(CALL)
- N-ACETYL-DL-PENICILLAMINE
- (+/-)-2-acetylamino-2-carboxy-1,1-dimethylethanethiol
- (+/-)-N-acetylpenicillamine
- ACETYL-DL-PENICILLAMINE,N
- N-acetyl-3-mercapto-,DL-Valine
- N-ACETYL-3-MERCAPTOVALINE
- N-Acetyl-DL-penicilamine
- N-acetyl-DL-penicillinamine
- usafhj-2
- n-acetylpenicillamine
- n-acetyl-d,l-penicillamine
- 2-acetamido-3-methyl-3-sulfanyl-butanoic acid
- 2-N-Boc-3-(4-Bromo-phenyl)-2-methylaminomethyl-propionicacid
- 2-Acetamido-3-mercapto-3-methylbutanoic acid
- 90580-84-0
- DL-Valine, N-acetyl-3-mercapto-
- Z239134016
- N-ACETYLPENICILLAMINE [MI]
- Q27271126
- CHEMBL1225
- EN300-39455
- N-Acetyl-3-sulfanylvaline
- NSC92752
- FT-0661328
- BRN 2327356
- P18093
- MFCD00078887
- NSC28039
- Valine, N-acetyl-3-mercapto-, DL-
- HY-W060216
- NS00014886
- N-ACETYLPENICILLAMINE, DL-
- 2-acetamido-3-methyl-3-sulfanylbutanoic acid
- NSC 92752
- NS00085928
- DL-N-acetylpenicillamine
- DTXSID90870390
- EINECS 200-434-2
- AKOS016901002
- NSC-28039
- N-Acetyl-3-mercapto-DL-valine
- CS-0052070
- N-ACETYL PENICILLAMINE
- MNNBCKASUFBXCO-UHFFFAOYSA-N
- N-Acetyl-3-sulfanylvaline #
- SCHEMBL521764
- AKOS002434089
- 2-(acetylamino)-3-mercapto-3-methylbutanoic acid
- 59-53-0
- MFCD00004855
- SY344147
- Valine, N-acetyl-3-mercapto-
- N-ACETYLPENICILLAMINE, (+/-)-
- AS-11387
- NSC-92752
- USAF HJ-2
- 8WNQ1H4H9T
- SB74492
- FT-0629812
- NSC 28039
- UNII-8WNQ1H4H9T
- DB-255602
-
- MDL: MFCD00004855
- Inchi: 1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)
- InChI Key: MNNBCKASUFBXCO-UHFFFAOYSA-N
- SMILES: SC(C)(C)C(C(=O)O)NC(C)=O
Computed Properties
- Exact Mass: 191.06200
- Monoisotopic Mass: 191.061614
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- Tautomer Count: 2
- Topological Polar Surface Area: 69.2
- XLogP3: 0.1
Experimental Properties
- Color/Form: Crystalline, easily deliquescent
- Density: 1.2684 (rough estimate)
- Melting Point: 183-189℃
- Boiling Point: 392.7±37.0 °C at 760 mmHg
- Flash Point: 191.3±26.5 °C
- Refractive Index: 1.6370 (estimate)
- PSA: 105.20000
- LogP: 0.67500
- Solubility: Soluble in water.
- Vapor Pressure: 0.0±1.9 mmHg at 25°C
2-acetamido-3-methyl-3-sulfanyl-butanoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:10-23
- RTECS:YV9380000
- Safety Term:S24/25
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-acetamido-3-methyl-3-sulfanyl-butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B400053-25mg |
2-(Acetylamino)-3-mercapto-3-methylbutanoic Acid |
59-53-0 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B400053-100mg |
2-(Acetylamino)-3-mercapto-3-methylbutanoic Acid |
59-53-0 | 100mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B400053-250mg |
2-(Acetylamino)-3-mercapto-3-methylbutanoic Acid |
59-53-0 | 250mg |
$ 110.00 | 2023-04-18 | ||
| TRC | B400053-1g |
2-(Acetylamino)-3-mercapto-3-methylbutanoic Acid |
59-53-0 | 1g |
$ 260.00 | 2022-06-07 | ||
| A2B Chem LLC | AB76950-100mg |
2-Acetamido-3-mercapto-3-methylbutanoic acid |
59-53-0 | 95% | 100mg |
$60.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1251056-100mg |
N-ACETYL-DL-PENICILLAMINE |
59-53-0 | 95% | 100mg |
$175 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1251056-250mg |
N-ACETYL-DL-PENICILLAMINE |
59-53-0 | 95% | 250mg |
$235 | 2024-06-07 | |
| 1PlusChem | 1P003T5I-100mg |
N-Acetyl-DL-penicillamine |
59-53-0 | 95% | 100mg |
$59.00 | 2025-02-20 | |
| 1PlusChem | 1P003T5I-500mg |
N-Acetyl-DL-penicillamine |
59-53-0 | ≥95% | 500mg |
$80.00 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1251056-100mg |
N-ACETYL-DL-PENICILLAMINE |
59-53-0 | 95% | 100mg |
$175 | 2025-02-18 |
2-acetamido-3-methyl-3-sulfanyl-butanoic acid Related Literature
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
59-53-0 (2-acetamido-3-methyl-3-sulfanyl-butanoic acid) Related Products
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